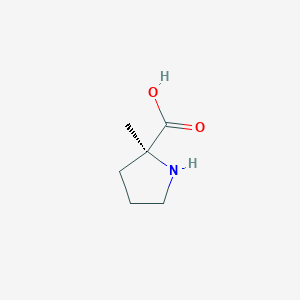

(S)-2-methylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

A compound’s description would typically include its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, acid, base, salt, etc.).

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and stability.Applications De Recherche Scientifique

(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is used as an efficient ligand for copper-catalyzed N-arylation of amides with aryl halides under mild conditions (Wang et al., 2010).

2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) serve as selective and sensitive derivatization reagents for carboxylic acid detection in high-performance liquid chromatography with electrogenerated chemiluminescence using tris(2,2'-bipyridine)ruthenium(II) (Morita & Konishi, 2002).

Homochiral methyl 4-aminopyrrolidine-2-carboxylates are used to catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

N-Methylpyrrolidin-2-one hydrotribromide (MPHT) is an efficient catalyst for oxidation of various aromatic aldehydes to carboxylic acids using aqueous hydrogen peroxide (Joseph et al., 2007).

1-Methylpyrrolidine-2-acetic acid and related compounds were studied as precursors in the biosynthesis of tropane alkaloids in Erythroxylum coca and Datura innoxia, but were found to be inefficient (Huang et al., 1996).

The molecular mechanism of dielectrically controlled resolution (DCR) observed in the resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid was studied, revealing that DCR is a common phenomenon (Sakurai et al., 2006).

The S-(+) enantiomer of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride shows significantly better in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to its racemic form (Rosen et al., 1988).

Safety And Hazards

This would involve an examination of the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and disposing of the compound.

Orientations Futures

This would involve a discussion of areas of ongoing research involving the compound, including potential applications and unanswered questions about its properties or behavior.

For a specific compound like “(S)-2-methylpyrrolidine-2-carboxylic acid”, you would need to consult the primary scientific literature or databases like PubChem, ChemSpider, or the Merck Index. Please note that not all compounds will have information available in all of these categories. If you have access to a university library, a reference librarian may be able to help you find more information. If you’re working in a lab, your lab supervisor or colleagues may also be good resources.

Propriétés

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHAVWYGIBIEU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316010 | |

| Record name | 2-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-methylpyrrolidine-2-carboxylic acid | |

CAS RN |

42856-71-3 | |

| Record name | 2-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

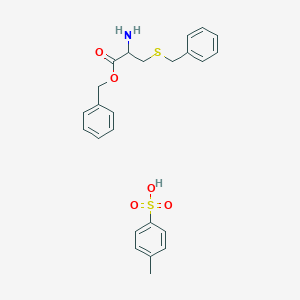

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.